4-(4-Trifluoromethoxyphenyl)-1h-imidazole
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Overview
Description
4-(4-Trifluoromethoxyphenyl)-1h-imidazole is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Trifluoromethoxyphenyl)-1h-imidazole typically involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with imidazole under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction .
Industrial Production Methods: For industrial-scale production, the synthesis may involve more efficient and scalable methods such as continuous flow chemistry or the use of automated synthesizers. These methods ensure higher yields and purity of the final product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Trifluoromethoxyphenyl)-1h-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Catalysts like palladium or nickel, solvents like dichloromethane.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazole derivatives with altered functional groups, while substitution reactions can introduce new substituents on the phenyl ring .
Scientific Research Applications
4-(4-Trifluoromethoxyphenyl)-1h-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Trifluoromethoxyphenyl)-1h-imidazole involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of soluble epoxide hydrolase, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to various therapeutic effects, such as reduced inflammation and tumor growth .
Comparison with Similar Compounds
- 4-(Trifluoromethoxy)phenyl isocyanate
- 4-(Trifluoromethoxy)phenyl hydrazinecarboxamide
- 4-(Trifluoromethoxy)phenyl thiophene-2-carboxamide
Uniqueness: 4-(4-Trifluoromethoxyphenyl)-1h-imidazole stands out due to its unique combination of the trifluoromethoxy group and the imidazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, which are advantageous in various applications, particularly in medicinal chemistry .
Properties
Molecular Formula |
C10H7F3N2O |
---|---|
Molecular Weight |
228.17 g/mol |
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]-1H-imidazole |
InChI |
InChI=1S/C10H7F3N2O/c11-10(12,13)16-8-3-1-7(2-4-8)9-5-14-6-15-9/h1-6H,(H,14,15) |
InChI Key |
UMCRGEQTUJYEEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CN2)OC(F)(F)F |
Origin of Product |
United States |
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